Magnesium acetate tetrahydrate, ACS reagent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium acetate tetrahydrate is a chemical compound with the formula (CH₃COO)₂Mg·4H₂O. It is a hydrated form of magnesium acetate and is commonly used as an ACS reagent. This compound is known for its high solubility in water and its role as a source of magnesium ions in various chemical reactions. It is widely used in laboratories and industrial applications due to its versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium acetate tetrahydrate can be synthesized by reacting magnesium carbonate or magnesium oxide with acetic acid. The reaction typically involves heating the mixture to around 60-80°C until carbon dioxide no longer escapes. The solution is then concentrated and cooled to obtain the crystalline form of magnesium acetate tetrahydrate .
Industrial Production Methods: In industrial settings, magnesium acetate tetrahydrate is produced by treating magnesium oxide with concentrated acetic acid in boiling ethyl acetate. This method yields the alpha form of anhydrous magnesium acetate, which can be further hydrated to obtain the tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions: Magnesium acetate tetrahydrate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a source of acetate ions in substitution reactions.
Decomposition Reactions: Upon heating, it decomposes to form magnesium oxide and acetic acid.
Common Reagents and Conditions:
Methanolysis: It acts as a catalyst in the methanolysis of polylactic acid to produce methyl lactate.
Preparation of Metal-Organic Frameworks: It is used as a reagent in the preparation of homochiral metal-organic frameworks using tartrate ligands.
Major Products:
Magnesium Oxide: Formed upon thermal decomposition.
Methyl Lactate: Produced in methanolysis reactions.
Scientific Research Applications
Magnesium acetate tetrahydrate has a wide range of applications in scientific research:
Mechanism of Action
Magnesium acetate tetrahydrate exerts its effects primarily through the release of magnesium ions. These ions play a crucial role in various cellular functions, including:
Comparison with Similar Compounds
Magnesium acetate tetrahydrate can be compared with other magnesium salts such as:
Magnesium Sulfate: Commonly used as a laxative and in treating magnesium deficiency.
Magnesium Chloride: Used in de-icing and as a source of magnesium in supplements.
Magnesium Oxide: Used as an antacid and in the production of refractory materials.
Uniqueness: Magnesium acetate tetrahydrate is unique due to its high solubility in water and its ability to act as a source of both magnesium ions and acetate ions, making it versatile for various applications in chemistry, biology, and industry.
Biological Activity
Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O) is a hydrated form of magnesium acetate, recognized for its significant biological activity and utility in various biochemical processes. This article explores its biological roles, mechanisms of action, and applications in research and medicine.
- Chemical Formula : Mg(CH₃COO)₂·4H₂O
- Molecular Weight : 104.39 g/mol
- CAS Number : 16674-78-5
- Appearance : White crystalline powder
- Solubility : Highly soluble in water
Magnesium acetate tetrahydrate is an essential magnesium salt that plays critical roles in numerous physiological processes, including enzyme activation and cellular signaling.
Biological Functions
1. Enzymatic Cofactor
Magnesium is a vital cofactor for over 350 enzymes involved in metabolic pathways such as glycolysis and the Krebs cycle. It facilitates ATP production and is crucial for protein synthesis, nucleic acid synthesis, and cellular signal transduction .
2. Muscle and Nerve Function
As a divalent cation, magnesium aids in muscle contraction and nerve transmission. It stabilizes the structure of ATP and is involved in the regulation of ion channels, which are essential for nerve impulses .
3. Electrolyte Supplementation
Magnesium acetate tetrahydrate serves as an electrolyte supplement, particularly in total parenteral nutrition (TPN) therapy. It helps maintain electrolyte balance, especially during conditions of deficiency or increased demand .
Magnesium ions exert their biological effects through several mechanisms:
- Stabilization of ATP : Magnesium enhances the stability of ATP by forming complexes that facilitate enzymatic reactions .
- Regulation of Ion Channels : It modulates the activity of various ion channels, including NMDA receptors, impacting neurotransmission and muscle function .
- Influence on Blood Pressure : Magnesium has been shown to lower blood pressure by promoting vasodilation and inhibiting calcium influx into vascular smooth muscle cells .
Applications in Research
Magnesium acetate tetrahydrate is widely used in molecular biology due to its ability to activate various enzymatic reactions without the inhibitory effects associated with chloride ions. Its applications include:
- Enzyme Activation : It is preferred over magnesium chloride in enzymatic assays where chloride may inhibit enzyme activity .
- Molecular Biology Reagent : It is utilized as a reagent for DNA and RNA manipulation due to its confirmed lack of DNase and RNase activity .
Case Studies
Several studies have highlighted the biological activity of magnesium acetate tetrahydrate:
- A study demonstrated that magnesium supplementation improved metabolic parameters in individuals with insulin resistance, suggesting a role in glucose metabolism regulation .
- Research indicated that magnesium acetate could enhance the efficacy of certain medications by improving their pharmacodynamics through better absorption and bioavailability .
Data Summary Table
Property | Value |
---|---|
Chemical Formula | Mg(CH₃COO)₂·4H₂O |
Molecular Weight | 104.39 g/mol |
CAS Number | 16674-78-5 |
Role as Enzymatic Cofactor | >350 enzymes |
Solubility | Highly soluble |
Applications | TPN therapy, molecular biology |
Properties
Molecular Formula |
C4H14MgO8 |
---|---|
Molecular Weight |
214.45 g/mol |
IUPAC Name |
magnesium;diacetate;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Mg.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
XKPKPGCRSHFTKM-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.